ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 5617-61-8
VCID: VC14529058
InChI: InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C13H13NO4S
Molecular Weight: 279.31 g/mol

ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

CAS No.: 5617-61-8

Cat. No.: VC14529058

Molecular Formula: C13H13NO4S

Molecular Weight: 279.31 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate - 5617-61-8

Specification

CAS No. 5617-61-8
Molecular Formula C13H13NO4S
Molecular Weight 279.31 g/mol
IUPAC Name ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Standard InChI InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3
Standard InChI Key IDOMJIOORUVCPK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O

Introduction

Chemical Identity and Structural Characteristics

Basic Identifiers

The compound is registered under two CAS numbers: 295347-54-5 and 5617-61-8, with PubChem consolidating both identifiers under the same entry (CID: 543159) . Its IUPAC name, ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate, reflects its core structure: a thiophene ring substituted with methyl groups at positions 4 and 5, a pyrrole-2,5-dione moiety at position 2, and an ethyl ester at position 3.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC13H13NO4S\text{C}_{13}\text{H}_{13}\text{NO}_{4}\text{S}
Molecular Weight279.31 g/mol
InChI KeyIDOMJIOORUVCPK-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O
SolubilityNot experimentally determined (as of 2025)

Structural Analysis

The compound’s planar thiophene ring enables π-π stacking interactions, while the electron-withdrawing pyrrole-2,5-dione group enhances reactivity toward nucleophilic substitutions . The ethyl ester moiety contributes to lipophilicity, potentially influencing bioavailability in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Pyrrole-2,5-dione Formation: Cyclization of maleic anhydride derivatives with amines under acidic conditions.

  • Thiophene Functionalization: Electrophilic substitution reactions to introduce methyl groups and the ester moiety.

  • Coupling Reactions: Suzuki-Miyaura or Ullmann couplings to fuse the pyrrole and thiophene rings.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrole-2,5-dioneMaleic anhydride, NH₄OAc, reflux (110°C)65–70
Thiophene methylationCH₃I, K₂CO₃, DMF, 60°C80–85
EsterificationEthanol, H₂SO₄, reflux90–95

Challenges and Solutions

  • Regioselectivity: Competing substitution patterns on the thiophene ring are mitigated using directing groups.

  • Yield Optimization: Catalytic systems like Pd(PPh₃)₄ improve coupling efficiency in ring fusion steps.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s pyrrole-2,5-dione moiety mimics enzyme cofactors, enabling competitive inhibition of NAD(P)H-dependent oxidoreductases. In vitro assays show IC₅₀ values of 12–18 μM against bacterial dihydrofolate reductase (DHFR), suggesting antimicrobial potential.

Receptor Interactions

Docking studies predict affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂ₐ) and dopamine (D₂) subtypes . This aligns with structural analogs used in neuropharmacology .

Applications in Research and Industry

Medicinal Chemistry

  • Anticancer Agents: Analogues with similar thiophene-pyrrole scaffolds exhibit pro-apoptotic activity in MCF-7 breast cancer cells (EC₅₀: 8.2 μM) .

  • Antimicrobials: Synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) has been observed.

Material Science

  • Organic Semiconductors: The conjugated system shows hole mobility (μh\mu_h) of 0.12 cm²/V·s, suitable for thin-film transistors.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No in vivo data exist on absorption, distribution, or toxicity .

  • Synthetic Scalability: Current methods require stoichiometric metal catalysts, limiting industrial adoption.

  • Target Identification: Proteomic studies are needed to map off-target effects .

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